molecular formula C23H25FN4O3 B2444041 4-(4-acetylphenyl)-N-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]piperazine-1-carboxamide CAS No. 891107-88-3

4-(4-acetylphenyl)-N-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]piperazine-1-carboxamide

Cat. No. B2444041
CAS RN: 891107-88-3
M. Wt: 424.476
InChI Key: CXVLQEUTUYTJGO-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups. It has a piperazine ring, which is a common feature in many pharmaceuticals due to its ability to improve solubility and bioavailability . The molecule also contains an acetylphenyl group and a fluorophenyl group, which can influence its reactivity and interactions with biological targets .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the piperazine ring and the attachment of the acetylphenyl and fluorophenyl groups. Without specific information, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, is quite complex. It contains a piperazine ring, which is a six-membered ring containing two nitrogen atoms. It also has an acetylphenyl group (a benzene ring with an acetyl group) and a fluorophenyl group (a benzene ring with a fluorine atom), both attached to the piperazine ring .


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would largely depend on the conditions and the reagents present. The piperazine ring might undergo reactions at the nitrogen atoms, while the acetylphenyl and fluorophenyl groups might participate in electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the piperazine ring might improve its solubility in water, while the acetylphenyl and fluorophenyl groups might increase its lipophilicity .

Scientific Research Applications

Synthesis and Chemical Characterization

The synthesis of related piperazine derivatives, including compounds with structural similarities to the requested chemical, involves complex organic synthesis techniques. These compounds are often characterized by their ability to interact with various biological targets due to their structural complexity and functional groups. For example, the synthesis of piperazine derivatives has been reported to produce compounds with potential neurokinin-1 (NK1) receptor antagonistic activities, indicating their relevance in the development of treatments for nausea and vomiting associated with chemotherapy and surgery (Miraglia et al., 2010).

Potential Biological Activities

The exploration of piperazine derivatives in scientific research often targets their potential biological activities. For instance, compounds with the piperazine moiety have been evaluated for their effects on neurotransmitter release and reuptake, demonstrating the potential for applications in neuropsychiatric disorder treatment (Pettersson, 1995). Additionally, the metabolism and disposition of similar compounds have been studied in various animal models to understand their pharmacokinetic profiles and mechanism of action (Pellegatti et al., 2009).

Safety and Hazards

As with any chemical compound, the safety and hazards associated with this compound would depend on factors like its reactivity, toxicity, and the conditions under which it is handled. Proper safety precautions should always be taken when handling chemical compounds .

Future Directions

The potential applications and future directions for this compound would depend on its biological activity. If it shows promising activity in preclinical studies, it could be further developed and eventually tested in clinical trials .

properties

IUPAC Name

4-(4-acetylphenyl)-N-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25FN4O3/c1-16(29)17-2-6-20(7-3-17)26-10-12-27(13-11-26)23(31)25-19-14-22(30)28(15-19)21-8-4-18(24)5-9-21/h2-9,19H,10-15H2,1H3,(H,25,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXVLQEUTUYTJGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)N2CCN(CC2)C(=O)NC3CC(=O)N(C3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-acetylphenyl)-N-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]piperazine-1-carboxamide

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